
2,2-Dibromo-1-(2-chlorophenyl)ethanone
Übersicht
Beschreibung
“2,2-Dibromo-1-(2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Br2ClO . It is used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Tulobuterol and its related formulations .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a 2-chlorophenyl group and a 2,2-dibromoethyl group .Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Toxicity
Chlorophenols, including compounds structurally related to 2,2-Dibromo-1-(2-chlorophenyl)ethanone, are known for their environmental persistence and potential toxic effects. They are primarily released from agricultural and industrial activities and can accumulate in organisms through food chains. Chlorophenols can cause oxidative stress, immune system alterations, endocrine disruption, and even carcinogenic effects in both aquatic life and terrestrial organisms. The importance of understanding the environmental fate, bioaccumulation, and toxicological impacts of such compounds is highlighted in the literature, emphasizing the need for continued monitoring and research (Shiu et al., 1994; Ge et al., 2017).
Degradation and Remediation
The degradation of chlorinated compounds, such as those structurally similar to this compound, by zero-valent iron (ZVI) and iron-based bimetals, presents a promising area for environmental remediation. These systems have shown efficiency in dechlorinating chlorophenols through processes including sorption, co-precipitation, and enhanced dechlorination in the presence of redox mediators. The formation of iron oxides on ZVI surfaces and their impact on the reactivity and efficiency of these systems is of particular interest, as it affects the long-term viability of these remediation techniques (Gunawardana et al., 2011).
Monitoring and Environmental Impact
Research has also focused on the monitoring and evaluation of the environmental impact of chlorophenols and brominated flame retardants. Studies have investigated their occurrence in various environmental matrices, including indoor air, dust, consumer goods, and food. The detection of these compounds raises concerns about their widespread distribution and potential health risks. This underscores the importance of developing sensitive and comprehensive analytical methods for detecting these and related compounds in the environment, as well as understanding their sources, pathways, and effects on human health and ecosystems (Zuiderveen et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dibromo-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJBOKNENCASCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




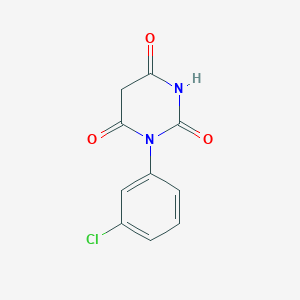
![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)
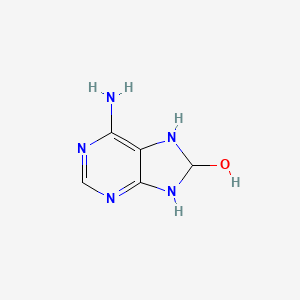
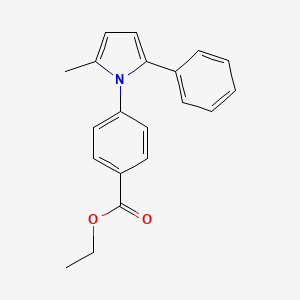
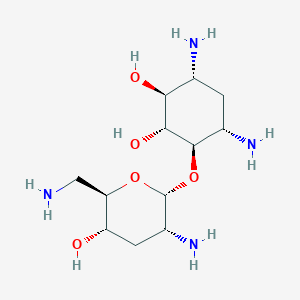
![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)


![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)

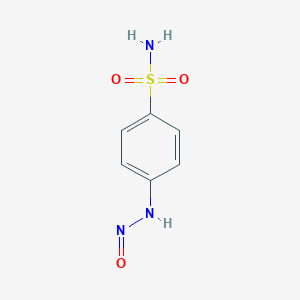
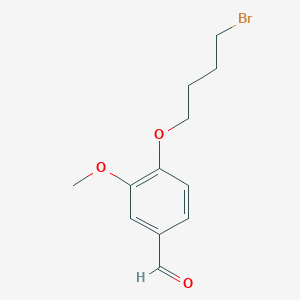
![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)